2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine
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Overview
Description
2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine typically involves the following steps:
Formation of Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an α-halo ketone under basic conditions.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Sulfonylureas: Another class of compounds with sulfonyl groups, used as antidiabetic agents.
Uniqueness
2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazolidine and sulfonyl-containing compounds.
Properties
IUPAC Name |
3-(4-methoxy-3-methylphenyl)sulfonyl-2-(3-phenylmethoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4S2/c1-18-15-22(11-12-23(18)28-2)31(26,27)25-13-14-30-24(25)20-9-6-10-21(16-20)29-17-19-7-4-3-5-8-19/h3-12,15-16,24H,13-14,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKQDNNPHZXBAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)OCC4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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